1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Azetidines, which include 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered azetidine ring with a carboxylic acid group and a 2-chloro-4-fluorobenzoyl group attached.Chemical Reactions Analysis
The reactivity of azetidines, including this compound, is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- Fluorinated Azetidine Compounds : Research on azetidine compounds, particularly those with fluorine substitutions, includes the synthesis of new cyclic fluorinated beta-amino acids, which have high potential as building blocks in medicinal chemistry. These compounds are synthesized through pathways involving bromofluorination, reduction, ring closure, and other steps to yield fluorinated azetidine carboxylic acids (Van Hende et al., 2009).
Biochemical and Pharmacological Studies
- Azetidine Analogs as Proline Substitutes : Azetidine-2-carboxylic acid (Aze), a proline analog, has been used to study the relationship between protein synthesis and ion transport. Although not directly matching the queried compound, these studies provide insights into how azetidine derivatives can affect biological systems, such as inhibiting protein assembly and impacting ion transport in plants (Pitman et al., 1977).
Organic Chemistry and Synthesis Techniques
- Organolithium Reactions with Halobenzoic Acids : Research into the selectivities of organolithium reagents with unprotected halobenzoic acids, including 2-fluorobenzoic and 2-chlorobenzoic acids, may offer relevant insights into the synthetic routes and reactivity patterns applicable to the synthesis of compounds like 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid. These studies explore how different halogen substituents affect lithiation and subsequent reactions, providing a foundation for understanding the synthesis and modification of halogenated benzoyl compounds (Gohier et al., 2003).
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known for their ubiquity in natural products and importance in medicinal chemistry .
Mode of Action
It’s known that azetidines can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
Result of Action
Azetidines are known to be excellent candidates for ring-opening and expansion reactions , which could potentially lead to various molecular and cellular effects.
Properties
IUPAC Name |
1-(2-chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-9-3-7(13)1-2-8(9)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIXKVULNXCERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.